N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as imidazo[2,1-b][1,3]thiazoles, has been reported . The method involves the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone .Molecular Structure Analysis
The molecular structure of the similar compound “[4-(2,3-dihydroimidazo[2,1-{b}][1,3]thiazol-6-yl)phenyl]amine” has been reported . The Inchi Code is 1S/C11H11N3S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-4,7H,5-6,12H2 .Chemical Reactions Analysis
The chemical reactions of similar compounds, such as imidazo[2,1-b][1,3]thiazoles, have been studied . The reactions of 2-aminothiazoles with bromo ketones occurred under mild conditions .Physical and Chemical Properties Analysis
The similar compound “[4-(2,3-dihydroimidazo[2,1-{b}][1,3]thiazol-6-yl)phenyl]amine” is a solid compound with a molecular weight of 217.29 .Scientific Research Applications
Anti-inflammatory Activity
Research on imidazo[2,1-b]thiazole derivatives, such as the study by Lantos et al. (1984), highlights their anti-inflammatory properties. These compounds were found to exhibit significant anti-inflammatory activity in an adjuvant arthritic rat assay, suggesting potential applications in the treatment of inflammatory diseases. The study also observed these compounds' ability to stimulate cell-mediated immunity, indicative of a broader immunomodulatory role (Lantos et al., 1984).
Antitumor and Anticancer Effects
A variety of imidazo[2,1-b]thiazole derivatives have been synthesized and evaluated for their antitumor activities. For example, Amira S. Abd El‐All et al. (2015) reported the synthesis of anticancer compounds comprising thiazolo[3,2‐a]pyrimidine derivatives bearing a benzimidazole moiety. These compounds demonstrated significant in vitro antitumor activity against several human cancer cell lines, including colorectal, liver, and ovarian cancer cells, highlighting their potential as anticancer agents (Amira S. Abd El‐All et al., 2015).
Neuroprotective and Anticonvulsant Effects
The neuroprotective and anticonvulsant effects of N-(substituted benzothiazol-2-yl)amides, including derivatives similar to the compound , have been studied. M. Z. Hassan et al. (2012) synthesized a series of these derivatives and evaluated them for their anticonvulsant and neuroprotective effects. One derivative emerged as particularly effective, suggesting potential applications in developing safer and more effective anticonvulsants with neuroprotective effects (M. Z. Hassan et al., 2012).
Antimycobacterial Activity
The synthesis of thiazole–imidazo[2,1-b][1,3,4]thiadiazole hybrids has been explored for their antimycobacterial activity against Mycobacterium tuberculosis. J. Ramprasad et al. (2016) reported the synthesis of these hybrids using an ionic liquid-promoted one-pot three-component synthesis. The compounds exhibited significant inhibitory activity, with some derivatives showing lower MIC values than standard drugs, indicating their potential in treating tuberculosis (J. Ramprasad et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-2-18(15-6-4-3-5-7-15)20(25)22-17-10-8-16(9-11-17)19-14-24-12-13-26-21(24)23-19/h3-11,14,18H,2,12-13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMJQCZAQFYZMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C3=CN4CCSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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